molecular formula C20H17NO5 B1202968 Fumariline CAS No. 20411-03-4

Fumariline

Cat. No. B1202968
CAS RN: 20411-03-4
M. Wt: 351.4 g/mol
InChI Key: GGQGUBWFVKJOER-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumariline is a natural product found in Fumaria capreolata, Fumaria agraria, and other organisms with data available.

Scientific Research Applications

Alkaloid Composition and Structural Analysis

Fumariline, a minor alkaloid found in Fumaria officinalis, has been studied for its structure and composition. Maclean, Bell, and Saunders (1969) detailed the structure of fumariline through spectroscopic methods, revealing its relation to other alkaloids like ochotensimine (Maclean, Bell, & Saunders, 1969). Kishimoto and Uyeo (1971) synthesized fumariline and fumaritine, demonstrating the chemical pathways and reactions involved in their formation (Kishimoto & Uyeo, 1971).

Pharmacological Studies

Fumaric acid, closely related to fumariline, has been explored for its therapeutic applications. Moharregh-Khiabani et al. (2009) and Gold et al. (2012) discussed its use in treating multiple sclerosis, highlighting its immunomodulatory and neuroprotective effects (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009); (Gold, Linker, & Stangel, 2012). Altmeyer et al. (1994) examined the antipsoriatic effect of fumaric acid derivatives, indicating their efficacy in psoriasis treatment (Altmeyer, Matthes, Pawlak, Hoffmann, Frosch, Ruppert, Wassilew, Horn, Kreysel, & Lutz, 1994).

Chemical Analysis in Plant Species

Studies on Fumaria species, which contain fumariline, provide insight into the chemical diversity and potential applications of these plants. Maiza-benabdesselam et al. (2007) identified various isoquinoline alkaloids, including fumariline, in Algerian Fumaria species used in traditional medicine (Maiza-benabdesselam, Chibane, Madani, Max, & Adach, 2007). Vrancheva et al. (2016) explored the alkaloid profiles of Bulgarian Fumaria species, noting fumariline's presence and its acetylcholinesterase inhibitory activity (Vrancheva, Ivanov, Aneva, Dincheva, Badjakov, & Pavlov, 2016).

Biomedical Applications

Fumaric acid esters, related to fumariline, have been researched for their biomedical applications. Das, Brar, and Verma (2016) reviewed the therapeutic potentials of these esters, highlighting their roles in treating multiple sclerosis and other conditions (Das, Brar, & Verma, 2016).

Nutritional and Veterinary Applications

Research by Hutsol and Dmytruk (2021) demonstrated the effect of fumaric acid on meat productivity in young cattle, suggesting potential applications in animal husbandry and nutrition (Hutsol & Dmytruk, 2021).

properties

CAS RN

20411-03-4

Product Name

Fumariline

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(7S)-6'-methylspiro[6H-cyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-one

InChI

InChI=1S/C20H17NO5/c1-21-5-4-11-6-15-16(25-9-24-15)7-13(11)20(21)8-12-2-3-14-18(26-10-23-14)17(12)19(20)22/h2-3,6-7H,4-5,8-10H2,1H3/t20-/m0/s1

InChI Key

GGQGUBWFVKJOER-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@]14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3

SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3

synonyms

fumariline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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